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molecular formula Fe2H12O18S3 B1197182 Ferric sulfate trihydrate CAS No. 13761-89-2

Ferric sulfate trihydrate

Cat. No. B1197182
M. Wt: 508 g/mol
InChI Key: DGDSVFZDNDFBNL-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635105

Procedure details

In a 2-liter three-necked flask chilled with ice, 455 g of iron(III) sulfate hexahydrate and 193 ml of ice-water were placed, and vigorously stirred to completely dissolve iron(III) sulfate hexa-hydrate in water. Thereafter, 58.7 g of 1,2-dimethoxybenzene was further added to the solution and 882 ml of concentrated sulfuric acid was gradually added with cooling to prepare a mixture. After reaction of 24 hours, 9 liter of ice-water was gradually added to the reaction mixture. After stirring of 5 hours, the reaction mixture was filtered through a glass filter to obtain crude crystals of the above compound (TP-A) of 48.1 g (yield: 83%)
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
882 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
193 mL
Type
reactant
Reaction Step Three
Quantity
455 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].S(=O)(=O)(O)O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Fe+3]>[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]3[C:6](=[CH:5][C:4]([O:9][CH3:10])=[C:3]([O:2][CH3:1])[CH:8]=3)[C:7]=2[CH:8]=1 |f:3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
58.7 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
882 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
9 L
Type
reactant
Smiles
Step Three
Name
ice water
Quantity
193 mL
Type
reactant
Smiles
Name
Quantity
455 g
Type
catalyst
Smiles
O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Fe+3]

Conditions

Stirring
Type
CUSTOM
Details
After stirring of 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
to prepare a mixture
ADDITION
Type
ADDITION
Details
was gradually added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals of the above compound (TP-A) of 48.1 g (yield: 83%)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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